Detection Sensitivity: PTC-SEC Enables Quantitative Phosphoserine Determination at 10–20 pmol vs. Dabsyl and OPA Alternatives
The PTC-SEC derivative of phosphoserine is determined quantitatively in the working range of 10–20 pmol by reversed-phase HPLC with UV detection at 254 nm [1]. By comparison, dabsyl chloride derivatization of phosphoamino acids achieves a detection sensitivity of approximately 10 pmol [2]. The OPA (o-phthalaldehyde) fluorescent derivatization method for phosphoserine, while capable of sub-picomole detection under optimized fluorescence conditions, lacks phosphoserine specificity and requires post-column reaction systems unavailable on standard HPLC configurations [3]. Critically, the PTC-SEC approach achieves its 10–20 pmol working range without requiring fluorescence detectors, radioactive labeling, or specialized capillary electrophoresis instrumentation.
| Evidence Dimension | Lower limit of quantitative working range (pmol) |
|---|---|
| Target Compound Data | 10–20 pmol (quantitative working range) |
| Comparator Or Baseline | Dabsyl chloride derivatization: ~10 pmol; OPA-fluorescent: variable, nanomole by absorbance, sub-picomole by fluorescence; Pyridoxamine adduct: nanomole by absorbance |
| Quantified Difference | PTC-SEC provides comparable sensitivity to dabsyl (~10–20 vs. ~10 pmol) but adds sequence-position information that dabsyl cannot provide; substantially more sensitive than pyridoxamine absorbance detection (nanomole range) |
| Conditions | Reversed-phase HPLC with UV detection at 254 nm; dabsyl at 436 nm; OPA at fluorescence 330/440 nm; pyridoxamine at 328 nm absorbance |
Why This Matters
For procurement decisions in labs with standard HPLC-UV instrumentation, the PTC-SEC method delivers picomolar phosphoserine quantification without requiring the capital expenditure of fluorescence detectors or mass spectrometers.
- [1] Meyer HE, Swiderek K, Hoffmann-Posorske E, Korte H, Heilmeyer LM Jr. Quantitative determination of phosphoserine by high-performance liquid chromatography as the phenylthiocarbamyl-S-ethylcysteine. Application to picomolar amounts of peptides and proteins. J Chromatogr. 1987 Jun 26;397:113-21. doi: 10.1016/s0021-9673(01)84994-3. View Source
- [2] Analyses of Dansyl and Dabsyl Amino Acids by Reverse-Phase High-Performance Liquid Chromatography: sensitivity of less than 50 pmol for dansyl derivative or 10 pmol for dabsyl derivative. View Source
- [3] Resolution and identification of O-phosphoserine, O-phosphothreonine, O-phosphotyrosine, and γ-carboxyglutamic acid as their fluorescent o-phthalaldehyde derivatives by high performance liquid chromatography. Calcified Tissue International, 1986. View Source
